6-Amino-N-[(4-methylphenyl)methyl]-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide
CAS No.: 664999-45-5
Cat. No.: VC21483754
Molecular Formula: C20H18F3N3OS
Molecular Weight: 405.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 664999-45-5 |
|---|---|
| Molecular Formula | C20H18F3N3OS |
| Molecular Weight | 405.4g/mol |
| IUPAC Name | 6-amino-N-[(4-methylphenyl)methyl]-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
| Standard InChI | InChI=1S/C20H18F3N3OS/c1-10-5-7-11(8-6-10)9-25-18(27)17-16(24)14-15(20(21,22)23)12-3-2-4-13(12)26-19(14)28-17/h5-8H,2-4,9,24H2,1H3,(H,25,27) |
| Standard InChI Key | IPSAMUCACSHLSH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C(F)(F)F)N |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C(F)(F)F)N |
Introduction
6-Amino-N-[(4-methylphenyl)methyl]-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide is a complex organic compound belonging to the class of azatricyclo compounds. It features a trifluoromethyl group, which enhances lipophilicity and metabolic stability, and a thia (sulfur-containing) moiety, contributing to its unique chemical properties and potential biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific reagents and conditions are often proprietary, the general approach includes complex transformations that require careful optimization to achieve high yields.
Potential Applications
Given its structural complexity and the presence of a trifluoromethyl group, this compound may have applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its ability to interact with biological targets such as proteins or enzymes makes it a candidate for further study.
Chemical Reactions
The compound can participate in various chemical reactions typical for amides and organofluorine compounds. These reactions are crucial for understanding its chemical behavior and optimizing its synthesis and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume